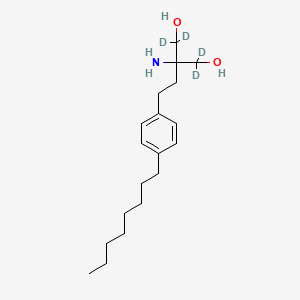
4-Pyridoxic Acid-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridoxic Acid-D2 is a deuterated form of 4-Pyridoxic Acid, which is a catabolite of vitamin B6. This compound is often used as a stable isotope tracer in metabolic studies to understand the kinetics and metabolism of pyridoxine and its derivatives in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-D2 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis pathway .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium sources and stringent reaction conditions to ensure the incorporation of deuterium atoms into the pyridoxic acid molecule .
化学反应分析
Types of Reactions: 4-Pyridoxic Acid-D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products:
Oxidation: 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid.
Reduction: Various reduced forms of pyridoxic acid.
Substitution: Substituted pyridoxic acid derivatives.
科学研究应用
4-Pyridoxic Acid-D2 has several scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolism of vitamin B6 and its derivatives in humans and animals.
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs that interact with vitamin B6 pathways.
Biomarker Development: Serves as a biomarker for renal function and organic anion transporter activity.
Clinical Research: Used in clinical studies to monitor vitamin B6 levels and related metabolic disorders.
作用机制
The mechanism of action of 4-Pyridoxic Acid-D2 involves its role as a stable isotope tracer. It is metabolized similarly to 4-Pyridoxic Acid, allowing researchers to track its metabolic pathways and interactions. The compound is primarily involved in the catabolism of vitamin B6, where it is oxidized by aldehyde oxidase in the liver . This process helps in understanding the dynamics of vitamin B6 metabolism and its physiological roles.
相似化合物的比较
Pyridoxine: The parent compound of 4-Pyridoxic Acid.
Pyridoxal: Another form of vitamin B6.
Pyridoxamine: A derivative of vitamin B6.
Pyridoxal 5’-phosphate: The active form of vitamin B6.
Uniqueness: 4-Pyridoxic Acid-D2 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The incorporation of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated compounds .
属性
CAS 编号 |
82896-39-7 |
|---|---|
分子式 |
C8H7NO4D2 |
分子量 |
185.18 |
纯度 |
95% by HPLC; 98% atom D |
数量 |
Milligrams-Grams |
相关CAS编号 |
82-82-6 (unlabelled) |
标签 |
Pyridoxine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


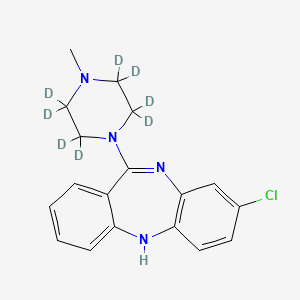
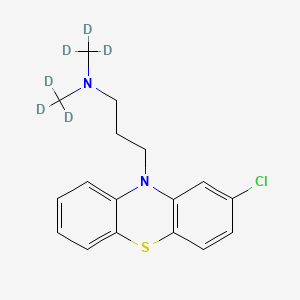

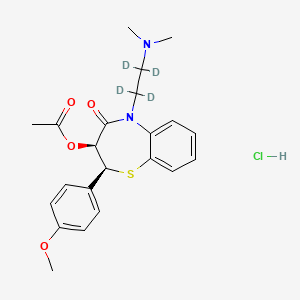
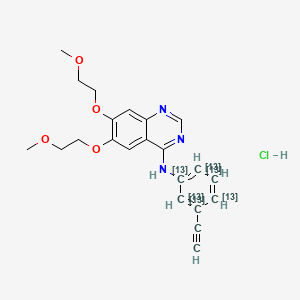
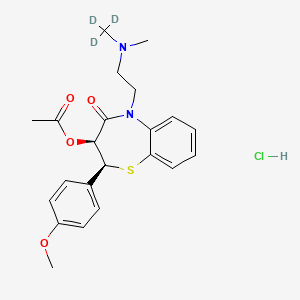
![Erythromycin-[13C,d3]](/img/structure/B602456.png)
